

Application Notes: Therapeutic Drug Monitoring of Oxacillin using Oxacillin-d5

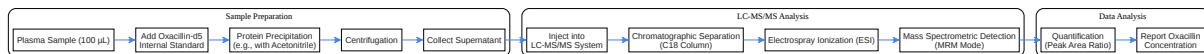
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxacillin-d5

Cat. No.: B15566576

[Get Quote](#)


Introduction

Oxacillin is a narrow-spectrum beta-lactam antibiotic of the penicillin class used to treat infections caused by susceptible, penicillinase-producing staphylococci. Therapeutic Drug Monitoring (TDM) of oxacillin is crucial to optimize dosing, ensure therapeutic efficacy, and minimize the risk of toxicity, particularly in critically ill patients with altered pharmacokinetics. The use of a stable isotope-labeled internal standard, such as **Oxacillin-d5**, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly accurate and precise method for the quantification of oxacillin in biological matrices. This application note provides a detailed protocol for the determination of oxacillin concentrations in human plasma for TDM purposes, employing **Oxacillin-d5** as the internal standard.

Principle

The method is based on the principle of stable isotope dilution analysis. A known concentration of **Oxacillin-d5** is added to the plasma sample at the beginning of the sample preparation process. **Oxacillin-d5** is chemically and physically almost identical to oxacillin and therefore behaves similarly during extraction, chromatography, and ionization. However, it can be distinguished from the unlabeled oxacillin by its higher mass in the mass spectrometer. By measuring the ratio of the signal from oxacillin to that of **Oxacillin-d5**, the concentration of oxacillin in the original sample can be accurately determined, compensating for any variability in sample preparation and matrix effects during analysis.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the quantitative analysis of Oxacillin using **Oxacillin-d5** by LC-MS/MS.

Materials and Reagents

- Oxacillin sodium salt (analytical standard)
- **Oxacillin-d5** (internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water (18.2 MΩ·cm)
- Drug-free human plasma (for calibration and quality control standards)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
- Analytical column (e.g., C18, 2.1 x 50 mm, 1.7 µm)

Protocols

Preparation of Stock and Working Solutions

- Oxacillin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of oxacillin sodium salt in ultrapure water.
- **Oxacillin-d5** Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of **Oxacillin-d5** in methanol.
- Oxacillin Working Solutions: Prepare a series of working solutions by serially diluting the oxacillin stock solution with ultrapure water to create calibration standards.
- **Oxacillin-d5** Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the **Oxacillin-d5** stock solution with a 50:50 (v/v) mixture of methanol and water.

Sample Preparation (Protein Precipitation)

- Label microcentrifuge tubes for blank, calibration standards, quality controls, and patient samples.
- Pipette 100 µL of plasma (blank, standard, QC, or patient sample) into the appropriately labeled tubes.
- Add 20 µL of the **Oxacillin-d5** internal standard working solution to all tubes except the blank.
- Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.
- Vortex each tube for 30 seconds.
- Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to clean autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method

The following are typical starting conditions and may require optimization for your specific instrumentation.

Liquid Chromatography Parameters

Parameter	Value
Column	C18, 2.1 x 50 mm, 1.7 μ m
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
Gradient Program	
Time (min)	%B
0.0	5
2.5	95
3.5	95
3.6	5
5.0	5

Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon

Multiple Reaction Monitoring (MRM) Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Cone Voltage (V)	Collision Energy (eV)
Oxacillin	402.1	160.1	100	30	20
Oxacillin	402.1	243.1	100	30	15
Oxacillin-d5	407.1	160.1	100	30	20

Note: The precursor ion for **Oxacillin-d5** is assumed to be 5 Da higher than that of oxacillin. The product ions may be the same or different depending on the fragmentation pattern. These transitions should be optimized for the specific instrument being used.

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Parameter	Typical Acceptance Criteria
Linearity	
Calibration Curve Range	0.5 - 100 µg/mL
Correlation Coefficient (r^2)	≥ 0.99
Accuracy and Precision	
Lower Limit of Quantification (LLOQ)	Accuracy: $\pm 20\%$, Precision (CV): $\leq 20\%$
Quality Control (Low, Mid, High)	Accuracy: $\pm 15\%$, Precision (CV): $\leq 15\%$
Selectivity/Specificity	No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Matrix Effect	Assessed to ensure it is compensated for by the internal standard.
Stability	Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).

Data Analysis and Quantification

- Integrate the peak areas for the specified MRM transitions of oxacillin and **Oxacillin-d5**.
- Calculate the peak area ratio of oxacillin to **Oxacillin-d5** for each sample.
- Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
- Determine the concentration of oxacillin in the patient samples by interpolating their peak area ratios from the calibration curve.

Therapeutic Range

The therapeutic range for oxacillin can vary depending on the type and severity of the infection, as well as patient-specific factors. Generally, trough concentrations are monitored to ensure they remain above the minimum inhibitory concentration (MIC) of the infecting organism. Target

concentrations should be determined in consultation with clinical guidelines and an infectious diseases specialist.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the therapeutic drug monitoring of oxacillin in human plasma using **Oxacillin-d5** as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for clinical research and routine TDM to optimize patient care.

- To cite this document: BenchChem. [Application Notes: Therapeutic Drug Monitoring of Oxacillin using Oxacillin-d5]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15566576#oxacillin-d5-for-monitoring-therapeutic-drug-levels-of-oxacillin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com